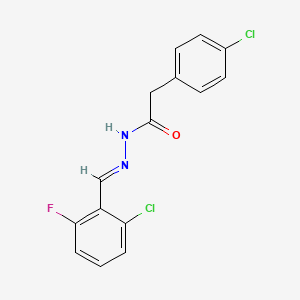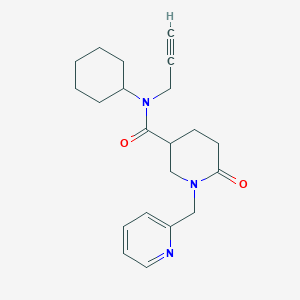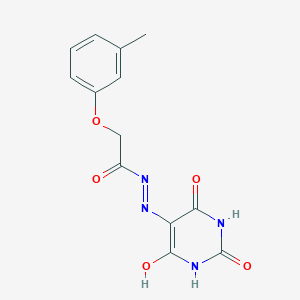![molecular formula C16H12N4O7 B3854389 (Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid](/img/structure/B3854389.png)
(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid
説明
(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C16H12N4O7 and its molecular weight is 372.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({4-[(2,4-dinitrophenyl)amino]phenyl}amino)-4-oxo-2-butenoic acid is 372.07059873 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Advanced Polymer-Supported Peptide Synthesis
A study conducted by Baker et al. (1988) explored the use of 2,4-Dinitrophenyl-L-phenylalanine in polymer-supported peptide synthesis. They examined its application in the creation of peptides using a polymer matrix, showcasing its utility in advanced peptide synthesis techniques (Baker et al., 1988).
Synthesis of Formazans as Antimicrobial Agents
Sah et al. (2014) researched the synthesis of formazans using a compound structurally related to 4-({4-[(2,4-dinitrophenyl)amino]phenyl}amino)-4-oxo-2-butenoic acid. Their study involved creating antimicrobial agents, indicating the potential of these compounds in developing new antimicrobial treatments (Sah et al., 2014).
Synthesis and Intramolecular Cyclization
Rubtsov and Zalesov (2003) conducted research on the synthesis and intramolecular cyclization of N-substituted 2-amino-4-aryl-4-oxo-2-butenoic acids, closely related to the compound . This research sheds light on the compound's reactivity and potential applications in creating more complex molecular structures (Rubtsov & Zalesov, 2003).
Microwave-Assisted Synthesis for Biologically Active Species
Uguen et al. (2021) developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, highlighting the compound's role as a biologically active species and its potential for further derivatization. This approach underscores the importance of efficient synthesis methods in exploiting the compound's biological applications (Uguen et al., 2021).
Tryptophan Fluorescence Quenching and Toxicity Mechanism
A study by Huţanu and Pintilie (2013) investigated the fluorescence quenching properties of various dinitrophenols, including 2,4-dinitrophenol, which is structurally related to the compound of interest. Their research contributes to understanding the toxicity mechanisms of these compounds (Huţanu & Pintilie, 2013).
Kinetic Study
of Phenolysis of Dinitrophenyl ThiocarbonatesCastro et al. (2003) performed a kinetic study on the reactions of phenols with dinitrophenyl thiocarbonates, closely related to the compound . This research aids in understanding the chemical behavior of these compounds in reaction kinetics and mechanisms, providing valuable insights for potential scientific applications (Castro et al., 2003).
Synthesis and Antimicrobial Activity of Derivatives
Koz’minykh et al. (2004) explored the synthesis and antimicrobial activity of derivatives related to 4-oxo-2-butenoic acids. Their work contributes to the ongoing search for new antimicrobial agents and highlights the potential pharmaceutical applications of these compounds (Koz’minykh et al., 2004).
Photolysis Studies for Organic Synthesis
Neadle and Pollitt (1967) investigated the photolysis of N-2,4-dinitrophenyl-α-amino-acids, closely related to the target compound. Their research is significant in organic synthesis, especially in understanding the behavior of these compounds under specific conditions like photolysis (Neadle & Pollitt, 1967).
特性
IUPAC Name |
(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O7/c21-15(7-8-16(22)23)18-11-3-1-10(2-4-11)17-13-6-5-12(19(24)25)9-14(13)20(26)27/h1-9,17H,(H,18,21)(H,22,23)/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINWJNUJCYISJS-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B3854314.png)

![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B3854325.png)
![ethyl N-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamate](/img/structure/B3854334.png)

![4-bromobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3854345.png)
![2-(4-methylphenoxy)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]acetamide](/img/structure/B3854351.png)
![N-(3-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854363.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide](/img/structure/B3854375.png)
![1-[4-(3-methylbutoxy)benzoyl]proline](/img/structure/B3854394.png)


![1-[2-[2-(4-methylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3854406.png)
